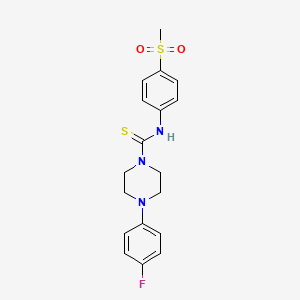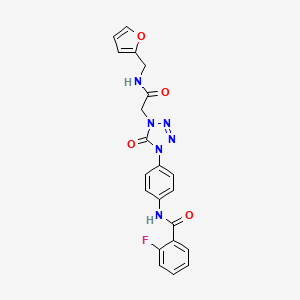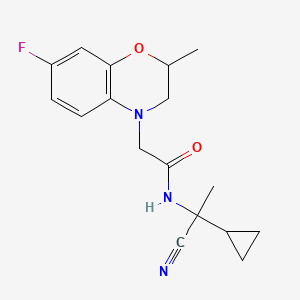![molecular formula C23H28N4O4 B2410773 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea CAS No. 1170211-29-6](/img/structure/B2410773.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea” is a complex organic molecule that contains several functional groups and structural motifs. It has a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains an indolin-5-yl group, which is a type of heterocyclic compound that is also found in many bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and structural motifs. The benzo[d][1,3]dioxol-5-yl group would likely contribute to the aromaticity of the molecule, while the indolin-5-yl and morpholinoethyl groups could potentially introduce steric hindrance and affect the overall conformation of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzo[d][1,3]dioxol-5-yl, indolin-5-yl, and morpholinoethyl groups. These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxol-5-yl group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .科学的研究の応用
Antiepileptic Properties
A study highlights the antiepileptic properties of similar urea derivatives, which were effective in animal models. These compounds demonstrated promising activity in both MES and scPTZ seizure models, indicating potential application in epilepsy treatment (Prakash & Raja, 2011).
Antitumor and Anti-metastatic Effects
Research indicates that certain urea derivatives have shown inhibitory effects on breast tumor metastasis in animal models. These compounds blocked angiogenesis and induced apoptosis, making them potential candidates for cancer therapy (Wang et al., 2011).
Acetylcholinesterase Inhibitors
Compounds with similar structures have been evaluated for antiacetylcholinesterase activity, suggesting their potential application in treating diseases like Alzheimer's. The studies focused on optimizing the spacer length and pharmacophoric moieties for better activity (Vidaluc et al., 1995).
Antioxidant Activity
Derivatives of similar compounds have been synthesized and evaluated for their antioxidant properties. Some of these compounds have demonstrated high scavenging activities, suggesting their utility as antioxidants (Abd-Almonuim et al., 2020).
Antifungal and Antituberculosis Agents
A series of urea derivatives have been synthesized and tested for their antimicrobial properties. These compounds exhibited significant activity against Mycobacterium tuberculosis and Candida albicans, highlighting their potential as antifungal and antituberculosis agents (El Bialy et al., 2011).
Anti-microbial Activity and Cytotoxicity
Research on novel urea derivatives has revealed their potent anti-microbial activity against various bacterial strains. Some compounds also displayed significant cytotoxicity against cancer cell lines, indicating their potential in antimicrobial and cancer therapy (Shankar et al., 2017).
将来の方向性
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-26-7-6-17-12-16(2-4-19(17)26)20(27-8-10-29-11-9-27)14-24-23(28)25-18-3-5-21-22(13-18)31-15-30-21/h2-5,12-13,20H,6-11,14-15H2,1H3,(H2,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYZXAWXZMHXLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC4=C(C=C3)OCO4)N5CCOCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2410692.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2410695.png)
![3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2410697.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2410698.png)
![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2410699.png)


![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)
![3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2410706.png)


![2-(8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2410709.png)

![4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B2410712.png)
